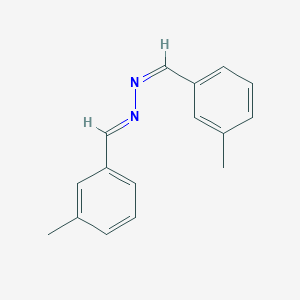
1-(4-Methylbenzoyl)pyrrolidine
Vue d'ensemble
Description
1-(4-Methylbenzoyl)pyrrolidine is a laboratory chemical . It is also known by other names such as 4-methylphenyl 1-pyrrolidinyl methanone, 4-pyrrolidinecarbonyl toluene, 4-methylphenyl pyrrolidinyl ketone, 1-4-methylphenyl carbonyl pyrrolidine, 4-methylphenyl-pyrrolidin-1-ylmethanone .
Synthesis Analysis
The synthesis of 1-(4-Methylbenzoyl)pyrrolidine can be achieved from Pyrrolidine and p-Toluic acid . Another synthetic strategy involves the construction of the ring from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(4-Methylbenzoyl)pyrrolidine was determined from single crystal X-ray diffraction data. It crystallizes in the monoclinic space group P2 1 /n with unit cell dimensions of a = 4.8116 (9) Å, b = 17.150 (3) Å, c = 18.677 (3) Å, γ = 96.487 (4) °, and V = 1531.4 (5) Å 3 .Chemical Reactions Analysis
The pyrrolidine ring in 1-(4-Methylbenzoyl)pyrrolidine is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization . The reaction conditions for the synthesis of 1-(4-Methylbenzoyl)pyrrolidine involve stages with 4-methylbenzoic acid and N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-N-ethynylmethanesulfonamide in dichloromethane .Physical And Chemical Properties Analysis
1-(4-Methylbenzoyl)pyrrolidine is a laboratory chemical with a molecular formula of C12H15NO and a molecular weight of 189.258 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Tumor Growth Inhibition : Functionalized pyrrolidines, including derivatives of 1-(4-Methylbenzoyl)pyrrolidine, have shown potential in inhibiting the growth of tumor cells. For instance, certain pyrrolidine derivatives were found to inhibit the growth of human glioblastoma and melanoma cells (Fiaux et al., 2005).
Synthesis of Pyrrolidines : Studies have explored the synthesis of pyrrolidine compounds, which are crucial in medicinal chemistry. Pyrrolidines are synthesized in reactions such as [3+2] cycloadditions and have applications in medicine and industry, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Antimycobacterial Properties : Some synthesized pyrrolidine derivatives exhibit antimycobacterial properties. A study on the synthesis of spiro-pyrido-pyrrolizines and pyrrolidines revealed these compounds could inhibit Mycobacterium tuberculosis (Kumar et al., 2009).
Electrochemical Reduction : Research on the electrochemical reduction of organic molecules like 4-Methylbenzophenone has utilized chiral pyrrolidine derivatives as asymmetric inductors (Schwientek et al., 1999).
Anti-tumor Agents : Benzopyranylamine compounds derived from pyrrolidines have been investigated as potential anti-tumor agents, showing activity against human breast, CNS, and colon cancer cell lines (Jurd, 1996).
Catalysis in Organic Synthesis : Pyrrolidine derivatives have been used in catalysis, such as in the asymmetric hydroformylation of olefins (Stille et al., 1991).
Nootropic Agents : Compounds like 1-(4-Methoxybenzoyl)pyrrolidine have been studied for their conformation and potential as nootropic agents, which are substances that may enhance cognitive function (Amato et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMOFZGGGOFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



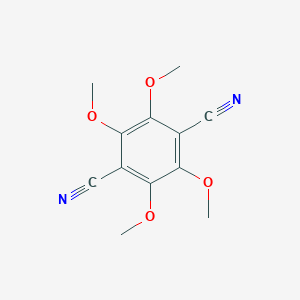
![5,6-Dihydro[1,3]thiazolo[4',3':3,4]pyrazino[1,2-a]benzimidazol-4-ium](/img/structure/B493576.png)
![N-(1,5,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl-4-io)-4-methylanilide](/img/structure/B493578.png)
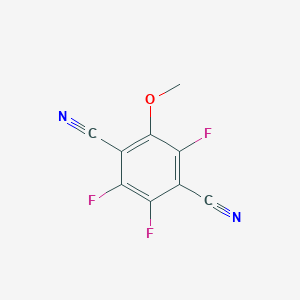
![Ethyl [2-methyl-2-(4-methyl-2-quinazolinyl)hydrazino]carbothioylcarbamate](/img/structure/B493581.png)
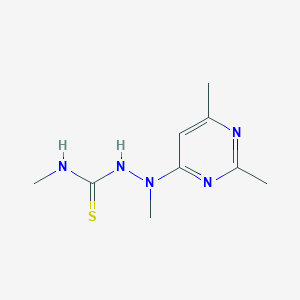
![Ethyl [2-(2,6-dimethyl-4-pyrimidinyl)-2-methylhydrazino]carbothioylcarbamate](/img/structure/B493583.png)
![1,6,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-4-ium-3-thiolate](/img/structure/B493586.png)
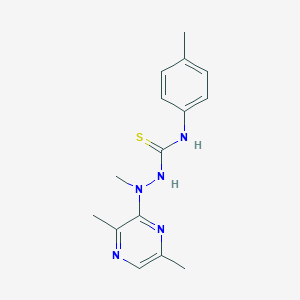
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-olate](/img/structure/B493588.png)
![1,5,7-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium-3-olate](/img/structure/B493591.png)
![N-(3,5-dimethyl-3H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-10-io)-4-methylanilide](/img/structure/B493593.png)
acetic acid](/img/structure/B493595.png)
